molecular formula C13H19N3O5 B094474 Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide CAS No. 15761-60-1

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

Cat. No.: B094474
CAS No.: 15761-60-1
M. Wt: 297.31 g/mol
InChI Key: FHPNGGMTCHTRDO-FVGYRXGTSA-N
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Description

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide is a chiral compound with significant potential in various scientific fields. Its structure includes an aminoacetamido group, a hydroxyphenyl group, and a propanamide backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and (S)-2-amino-3-phenylpropanoic acid.

    Amidation Reaction: The amino group of (S)-2-amino-3-phenylpropanoic acid reacts with the carboxyl group of 4-hydroxyphenylacetic acid to form an amide bond.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-hydroxyphenyl)Propanoic acid: Shares a similar backbone but lacks the aminoacetamido group.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the aminoacetamido and propanamide groups.

Uniqueness

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNGGMTCHTRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15761-60-1
Record name NSC83249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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